molecular formula C22H15Cl2FN4OS2 B2662885 N-(2,5-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 923681-50-9

N-(2,5-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2662885
CAS No.: 923681-50-9
M. Wt: 505.41
InChI Key: SSUDRXUAVVPHAG-UHFFFAOYSA-N
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Description

This compound features a multi-heterocyclic architecture, including a pyridazine core linked to a 4-methyl-1,3-thiazole moiety substituted with a 4-fluorophenyl group. The acetamide backbone is functionalized with a 2,5-dichlorophenyl group and a sulfanyl bridge.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2FN4OS2/c1-12-21(32-22(26-12)13-2-5-15(25)6-3-13)17-8-9-20(29-28-17)31-11-19(30)27-18-10-14(23)4-7-16(18)24/h2-10H,11H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUDRXUAVVPHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroacetophenone with thiourea in the presence of a base such as potassium hydroxide.

    Synthesis of Pyridazine Derivative: The pyridazine ring can be formed by reacting hydrazine with a suitable dicarbonyl compound.

    Coupling Reactions: The thiazole and pyridazine derivatives are then coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial, antifungal, and anticancer properties.

    Chemical Biology: Use as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Heterocycles Substituents Molecular Weight (g/mol) Key References
N-(2,5-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide (Target) Pyridazine, Thiazole 2,5-Dichlorophenyl, 4-Fluorophenyl, Methyl ~528.3 (estimated)
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide Triazole, Pyridine Allyl, 2-Pyridinyl 444.9 (ChemSpider ID: 587007-38-3)
N-{4-[4-(3-{[(2,5-difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide Thiazole, Pyridine, Piperidine 2,5-Difluorophenyl sulfonyl, Piperidinyl ~615.6 (estimated)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Benzene Nitro, Methylsulfonyl 306.7
Key Observations:

Heterocyclic Diversity : The target compound’s pyridazine-thiazole combination distinguishes it from triazole-pyridine () or pyridine-piperidine systems (). Pyridazine’s dual nitrogen atoms may enhance hydrogen-bonding interactions compared to pyridine’s single nitrogen .

Fluorinated aryl groups (4-fluorophenyl in the target vs. 2,5-difluorophenyl in ) improve lipophilicity and metabolic stability, critical for bioavailability .

Sulfanyl vs. Sulfonyl Linkages : The sulfanyl bridge in the target compound provides flexibility, whereas sulfonyl groups () confer rigidity and stronger electron-withdrawing effects .

Biological Activity

N-(2,5-dichlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis

The synthesis of this compound involves multiple steps, typically beginning with the preparation of the thiazole and pyridazine derivatives. These intermediates are then coupled with the dichlorophenyl acetamide to yield the final product. The process often utilizes various coupling agents and solvents to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The compound has been tested against various strains of bacteria and fungi:

Microorganism Activity MIC (µg/mL)
Methicillin-resistant S. aureusStrong activity1
Vancomycin-resistant E. faeciumModerate activity2
Drug-resistant Candida strainsBroad-spectrum activityVaries

The presence of the thiazole moiety is crucial for enhancing antimicrobial efficacy. For instance, modifications to the phenyl and thiazole rings significantly affect the minimum inhibitory concentration (MIC) values against resistant strains .

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and inhibition of cell proliferation:

Cell Line IC50 (µM)
A549 (lung adenocarcinoma)< 10
NIH/3T3 (mouse embryoblast)> 20

In a study by Evren et al., compounds with similar structures demonstrated selective toxicity towards cancer cells while sparing normal cells . The SAR analysis highlighted that substitutions on the phenyl ring significantly influence anticancer potency.

3. Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the thiazole and phenyl rings can enhance biological activity. Key findings include:

  • Thiazole Ring : Essential for antimicrobial and anticancer activity; modifications can either enhance or diminish efficacy.
  • Phenyl Substituents : The position and nature of substituents (e.g., fluorine or chlorine) play a critical role in determining the compound's potency against targeted pathogens or cancer cells.

4. Case Studies

Several case studies have explored the biological implications of this compound:

  • In Vivo Studies : Animal models have demonstrated that derivatives of this compound can effectively reduce tumor size in xenograft models of human cancers.
  • Clinical Relevance : Investigations into its use as a potential treatment for resistant infections have been initiated, focusing on its mechanism of action against biofilms formed by pathogenic bacteria.

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole and pyridazine moieties. Key steps include:

  • Thiazole ring construction : Condensation of 4-fluorophenyl-substituted thiourea derivatives with α-haloketones under reflux conditions (ethanol, 70–80°C) to form the 4-methyl-1,3-thiazole core .
  • Pyridazine coupling : Suzuki-Miyaura cross-coupling reactions to attach the pyridazine ring to the thiazole unit, using palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous DMF as solvent .
  • Sulfanyl-acetamide linkage : Thioether bond formation via nucleophilic substitution between a pyridazine-thiol intermediate and chloroacetamide derivatives, optimized at 50–60°C in acetone with K₂CO₃ as base .
    Critical Parameters : Solvent polarity, temperature control, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are essential for >80% yield .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) confirm regiochemistry of thiazole and pyridazine rings. Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–2.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) validates molecular weight (e.g., C₂₂H₁₅Cl₂FN₄OS₂: calculated 528.9974, observed 528.9969) .
  • HPLC-Purity Analysis : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) ensure >95% purity. Retention times are compared against synthetic intermediates to detect by-products .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystal Growth : Slow vapor diffusion of ethanol into a DCM solution yields single crystals suitable for diffraction .
  • Data Collection : Use a Mo-Kα source (λ = 0.71073 Å) at 100 K. SHELX-97 software processes data, with SHELXL refining anisotropic displacement parameters .
  • Key Metrics : Analyze torsion angles (e.g., thiazole-pyridazine dihedral angles) to confirm planarity. Hydrogen-bonding networks (e.g., C–H⋯O/N interactions) stabilize crystal packing .
    Example : A related acetamide derivative showed a 16.7° twist in the nitro group relative to the benzene ring, resolved via SHELX refinement .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

  • Comparative Assays : Replicate enzyme inhibition (e.g., kinase assays) or cytotoxicity studies (MTT assays) under standardized conditions (pH 7.4, 37°C) to isolate variables .
  • Structural Analogs : Synthesize derivatives with modified fluorophenyl or methyl-thiazole groups to correlate substituent effects with activity trends (SAR analysis) .
  • Computational Modeling : Dock the compound into target proteins (e.g., EGFR or COX-2) using AutoDock Vina. Compare binding energies (ΔG) with experimental IC₅₀ values to validate mechanisms .

Advanced: What strategies optimize bioactivity while maintaining stability?

Methodological Answer:

  • Functional Group Modulation : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., –CF₃) to enhance target affinity. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • Prodrug Design : Introduce ester or carbamate prodrug moieties to the acetamide group to improve solubility. Hydrolysis rates are quantified using LC-MS .
  • Metabolic Profiling : Incubate with liver microsomes (human or rat) to identify CYP450-mediated metabolites. UPLC-QTOF tracks degradation pathways .

Basic: How to assess the compound’s stability under experimental conditions?

Methodological Answer:

  • Photostability : Expose to UV light (λ = 254 nm) for 24 hours. Monitor decomposition via TLC (silica gel, chloroform/methanol 9:1) .
  • Thermal Stability : Heat at 60°C in PBS (pH 7.4) for 48 hours. Degradation products are identified using GC-MS .
  • pH Sensitivity : Incubate in buffers (pH 2–10) for 24 hours. NMR detects hydrolysis of the sulfanyl-acetamide bond under acidic conditions .

Advanced: How to design a SAR study for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with pyridazine replaced by pyrimidine or triazine rings. Test against a kinase panel (e.g., Src, Abl1) .
  • Substituent Scanning : Systematically vary the dichlorophenyl group (e.g., 2,5-dichloro → 3,4-dichloro) and measure logP (octanol/water partition) to correlate hydrophobicity with membrane permeability .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to align derivatives in a pharmacophore space. Cross-validate models with leave-one-out (LOO) analysis .

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